1H-Imidazole-1-ethanol, 4,5-dihydro-2-undecyl-

Catalog No.
S1512052
CAS No.
136-99-2
M.F
C16H32N2O
M. Wt
268.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Imidazole-1-ethanol, 4,5-dihydro-2-undecyl-

CAS Number

136-99-2

Product Name

1H-Imidazole-1-ethanol, 4,5-dihydro-2-undecyl-

IUPAC Name

2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethanol

Molecular Formula

C16H32N2O

Molecular Weight

268.44 g/mol

InChI

InChI=1S/C16H32N2O/c1-2-3-4-5-6-7-8-9-10-11-16-17-12-13-18(16)14-15-19/h19H,2-15H2,1H3

InChI Key

QNDGQRJVVZJMJO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC1=NCCN1CCO

Canonical SMILES

CCCCCCCCCCCC1=NCCN1CCO

The exact mass of the compound 1H-Imidazole-1-ethanol, 4,5-dihydro-2-undecyl- is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Hair conditioning; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

1H-Imidazole-1-ethanol, 4,5-dihydro-2-undecyl- (commonly known as lauryl hydroxyethyl imidazoline or HEI-11) is a specialized nonionic-to-cationic surfactant and chemical intermediate characterized by a C11 alkyl chain and a hydroxyethyl headgroup [1]. In industrial procurement, it is primarily sourced as a high-performance corrosion inhibitor for oil and gas infrastructure and as a critical precursor for synthesizing mild amphoteric surfactants, such as sodium lauroamphoacetate [1]. Its specific C11 chain length provides a distinct hydrophilic-lipophilic balance (HLB) that ensures optimal water dispersibility and micelle formation compared to longer-chain analogs, making it a foundational material in both continuous-injection oilfield formulations and personal care manufacturing [1].

Substituting HEI-11 with generic imidazoline blends, differing chain lengths (e.g., C17 oleyl derivatives), or alternative hydrophilic headgroups (e.g., aminoethyl) fundamentally alters phase behavior and adsorption kinetics[1]. In corrosion inhibition, the specific hydroxyethyl group of HEI-11 provides multi-center coordination with iron atoms on steel surfaces, yielding significantly higher protective film density than unsubstituted or aminoethyl analogs [1]. Furthermore, in surfactant manufacturing, replacing the C11 lauric-derived chain with longer C17 chains shifts the resulting amphoteric surfactants from high-foaming, water-soluble products to oil-soluble, low-foaming emulsifiers, fundamentally compromising the target formulation's rheology and performance [2].

Corrosion Inhibition Efficiency vs. Alternative Hydrophilic Headgroups

In CO2-saturated 3% NaCl environments simulating oilfield conditions, the hydrophilic headgroup of the imidazoline dictates the strength of coordination with the metal surface. Quantitative studies demonstrate that the hydroxyethyl-substituted imidazoline (HEI-11) significantly outperforms both aminoethyl (AEI-11) and unsubstituted (IM-11) derivatives [1]. The inhibition efficiency follows the strict order of CMI-11 > HEI-11 > AEI-11 > IM-11, driven by the oxygen atom in the hydroxyethyl group which provides an additional binding center for iron coordination compared to the nitrogen-only aminoethyl group [1].

Evidence DimensionCorrosion inhibition efficiency on N80 steel
Target Compound DataHEI-11 (Hydroxyethyl group): Superior multi-center Fe coordination and lower unoccupied molecular orbital energy gap
Comparator Or BaselineAEI-11 (Aminoethyl group) and IM-11 (Unsubstituted)
Quantified DifferenceHEI-11 provides strictly higher inhibition efficiency than AEI-11 and IM-11 due to enhanced surface reactivity.
ConditionsCO2-saturated 3% NaCl solution, N80 carbon steel

Directs buyers to specify the hydroxyethyl derivative over cheaper aminoethyl analogs when formulating high-performance oilfield corrosion inhibitors.

Performance Profiling Against Quaternized Derivatives (HQI-11)

When selecting inhibitors for liquid/particle two-phase flow systems, buyers must choose between standard imidazolines and their quaternized counterparts. Research comparing HEI-11 directly against its quaternized form, HQI-11, shows that while HQI-11 achieves the absolute highest inhibition efficiency, HEI-11 still provides robust mixed-type corrosion inhibition that scales effectively with flow conditions and sand entrainment [1]. Because HEI-11 avoids the additional manufacturing step of quaternization, it offers a highly cost-effective baseline for formulations where extreme cationic binding is not strictly required or where environmental toxicity profiles limit the use of quaternary ammonium salts [1].

Evidence DimensionInhibition efficiency trend in multiphase flow
Target Compound DataHEI-11: Highly effective mixed-type inhibitor without quaternary toxicity
Comparator Or BaselineHQI-11 (Quaternized): HQI-11 > HEI-11 absolute efficiency
Quantified DifferenceHQI-11 provides higher maximum efficiency, but HEI-11 delivers a superior cost-to-performance ratio for standard single-phase and moderate two-phase flows.
ConditionsLiquid single-phase and liquid/sand particle two-phase flow, N80 steel

Allows procurement teams to balance cost, environmental compliance, and required inhibition strength by choosing the non-quaternized HEI-11 for standard applications.

Chain-Length Specificity for Amphoteric Surfactant Synthesis

As a precursor for amphoteric surfactants, the C11 alkyl chain of HEI-11 is non-interchangeable with longer-chain imidazolines. When HEI-11 is reacted with sodium monochloroacetate, it yields sodium lauroamphoacetate, a highly water-soluble, high-foaming surfactant critical for mild personal care products [1]. In contrast, using a C17 analog (e.g., oleyl or stearyl hydroxyethyl imidazoline) results in a highly hydrophobic product that fails to generate stable aqueous foam and is instead relegated to industrial lubricant emulsification[1].

Evidence DimensionDownstream surfactant aqueous solubility and foaming
Target Compound DataHEI-11 (C11 chain): Yields water-soluble, high-foaming amphoacetates
Comparator Or BaselineC17 Imidazolines (Oleyl/Stearyl): Yields oil-soluble, low-foaming derivatives
Quantified DifferenceThe C11 chain maintains optimal HLB for aqueous micelle formation, whereas C17 chains shift the HLB entirely into the lipophilic domain.
ConditionsCarboxymethylation to form amphoteric surfactants

Ensures chemical manufacturers procure the exact C11 homologue required to produce consumer-grade, high-foaming mild surfactants without phase separation.

Continuous-Injection Oilfield Corrosion Inhibitors

Based on its superior multi-center iron coordination compared to aminoethyl analogs, HEI-11 is the optimal active ingredient for protecting N80 carbon steel pipelines in CO2-saturated environments [1].

Synthesis of Mild Amphoteric Surfactants

Leveraging its specific C11 chain length, HEI-11 is the required precursor for manufacturing sodium lauroamphoacetate, a staple high-foaming, low-irritation surfactant used in baby shampoos and facial cleansers [2].

Cost-Optimized Multiphase Flow Protection

In systems where environmental regulations or cost constraints prohibit the use of quaternized inhibitors, HEI-11 serves as the primary mixed-type inhibitor for mitigating combined liquid/sand erosion-corrosion [3].

Physical Description

Liquid

XLogP3

3.9

UNII

0B4PCW98KD

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 441 of 459 companies (only ~ 3.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

136-99-2

Wikipedia

Lauryl hydroxyethyl imidazoline

Use Classification

Cosmetics -> Antistatic; Hair conditioning; Surfactant

Methods of Manufacturing

REACTION OF LAURIC ACID WITH (2-HYDROXYETHYL)ETHYLENEDIAMINE, FOLLOWED BY HEATING TO ELIMINATE WATER (COMMERCIAL PRODUCT IS A MIXTURE OBTAINED BY USING COCONUT OIL FATTY ACIDS AS THE RAW MATERIAL)

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
1H-Imidazole-1-ethanol, 4,5-dihydro-2-undecyl-: ACTIVE
"NALCAMINE" TRADEMARK FOR A GROUP OF ORGANIC AMINES. /NALCAMINE/

Dates

Last modified: 07-17-2023

Explore Compound Types